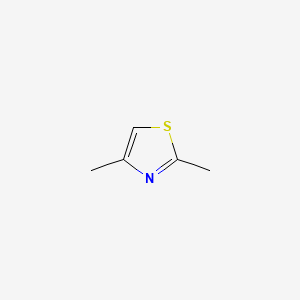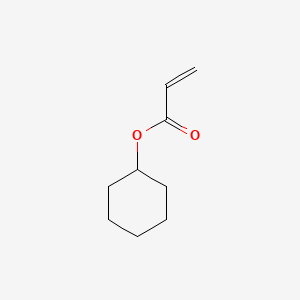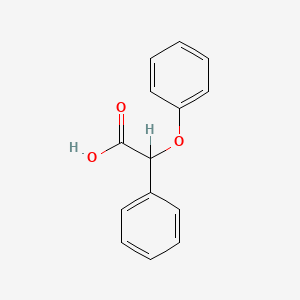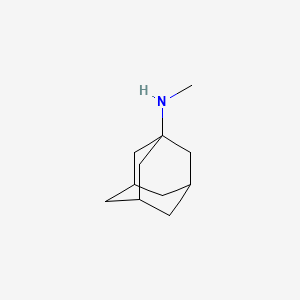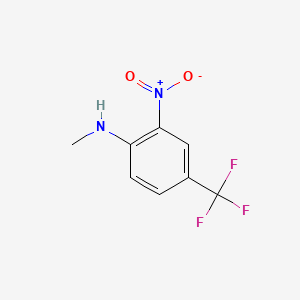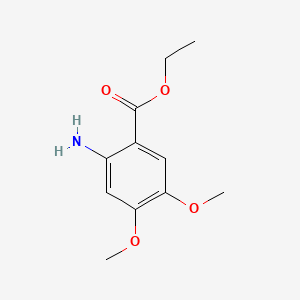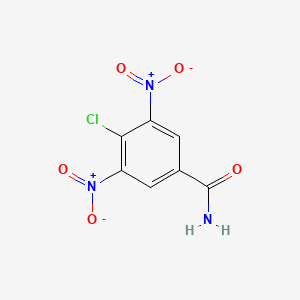
Mesoporphyrin IX dihydrochloride
Descripción general
Descripción
Mesoporphyrin IX dihydrochloride is a natural product and specialty chemical which displays antimicrobial properties . It exhibits photosensitizer properties and is used as a reactant in constructing efficient dye-sensitized solar cells . It is structurally similar to protoporphyrin IX, but is chemically more stable due to the lack of the highly chemically reactive vinyl groups .
The synthetic form of this compound is also known as 7,12-Diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride .
Molecular Structure Analysis
The molecular formula of Mesoporphyrin IX dihydrochloride is C34H38N4O4 · 2HCl . Its average molecular weight is 639.612 Da and its monoisotopic mass is 638.242676 Da .Chemical Reactions Analysis
Mesoporphyrin IX dihydrochloride is used as a reactant in constructing efficient dye-sensitized solar cells . It has been shown to interact with other substances in the presence of light, leading to the formation of reactive oxygen species .Physical And Chemical Properties Analysis
Mesoporphyrin IX dihydrochloride is chemically more stable than protoporphyrin IX due to the lack of the highly chemically reactive vinyl groups . It is used as a reactant in constructing efficient dye-sensitized solar cells .Aplicaciones Científicas De Investigación
Mesoporphyrin IX Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications
Dye-Sensitized Solar Cells: Mesoporphyrin IX dihydrochloride is utilized as a reactant in the construction of efficient dye-sensitized solar cells, contributing to advancements in renewable energy technologies .
Antimicrobial Agent: This compound exhibits antimicrobial properties, showing both antibacterial and antifungal activities. It has been found to be particularly effective against S. aureus and C. albicans, compared to E. coli, which could lead to new treatments or preventive measures in healthcare .
Photosensitizer in Photodynamic Therapy: As a photosensitizer, Mesoporphyrin IX dihydrochloride is used in photodynamic therapy, a treatment that uses light to activate a photosensitizer drug, which then helps to kill cancer cells, bacteria, or other pathogens .
Fluorescent Dye: Due to its red hue and water solubility, Mesoporphyrin IX dihydrochloride serves as a fluorescent dye in various scientific research applications, aiding in visualization and analysis .
Chromophore: It functions as a chromophore, a molecule that absorbs certain wavelengths of light and is used in studies involving light absorption and energy transfer .
Mecanismo De Acción
Target of Action
Mesoporphyrin IX dihydrochloride is a synthetic porphyrin derivative . Porphyrins are a group of organic compounds, many of which play crucial roles in biochemical processes They are known to interact with various biological targets, including proteins and enzymes involved in cellular processes.
Mode of Action
It is known to be used as a reactant in constructing efficient dye-sensitized solar cells
Biochemical Pathways
Given its role in constructing dye-sensitized solar cells
Result of Action
Its role in constructing efficient dye-sensitized solar cells
Action Environment
Given its use in constructing dye-sensitized solar cells , factors such as light exposure could potentially influence its action.
Propiedades
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIUEEROGVTICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-90-3 (Parent) | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
639.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesoporphyrin IX dihydrochloride | |
CAS RN |
68938-72-7 | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mesoporphyrin IX dihydrochloride interact with biological membranes and what are the downstream effects?
A: Mesoporphyrin IX dihydrochloride (MPCl) exhibits binding affinity to lipid bilayers, with the binding strength being influenced by the presence of esterified groups. [] Specifically, MPCl demonstrates a preference for a binding site located along the outer part of the hydrocarbon chains within the lipid bilayer, partially inserted between the lipid head groups. This binding location differs from its esterified counterpart, Mesoporphyrin IX dimethyl ester (MPE). [] While the specific downstream effects aren't fully elucidated in the provided research, the interaction with lipid membranes suggests a potential role in modulating membrane properties and potentially influencing processes that occur within the membrane environment.
Q2: How does the structure of Mesoporphyrin IX dihydrochloride affect its translation inhibitory properties?
A: Research suggests that the presence of a G-quadruplex structure within the 5’ untranslated region (5’ UTR) of mRNA transcripts plays a crucial role in the translation inhibitory effects exhibited by Mesoporphyrin IX dihydrochloride. [] This inhibition appears to stem from the G-quadruplex structure hindering the initiation phase of translation, likely by interfering with ribosomal subunit binding or their movement along the mRNA. [] Furthermore, the inhibitory effect can be modulated by RNA-binding proteins, highlighting the complexity of this interaction. []
Q3: Can you explain the applications of radiolabeled Mesoporphyrin IX dihydrochloride?
A: [119mSn]-Mesoporphyrin IX dichloride, a radiolabeled form of the compound, has been synthesized for use in drug metabolism and disposition studies. [] This radiolabeled version allows researchers to track the compound's absorption, distribution, metabolism, and excretion within an organism, offering valuable insights into its pharmacokinetic profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



